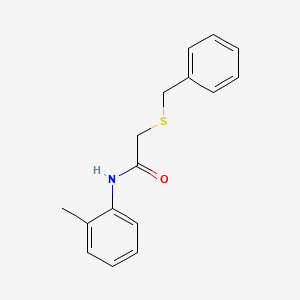

2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide, also known as BMSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMSA is a white crystalline powder that has a molecular weight of 293.4 g/mol and a melting point of 138-141°C.

Scientific Research Applications

Synthesis of Benzodiazepine Derivatives

An efficient method for preparing benzodiazepin-4-ones and benzodiazepine-4-thiones has been developed. This involves the conversion of 2-(2-isocyanophenyl)acetamides and 2-(2-isocyanophenyl)thioacetamides, which are derived from 1-isocyano-2-methylbenzenes, into corresponding isothiocyanates. These intermediates are then used to afford benzodiazepinone or benzodiazepinethione derivatives in a one-pot reaction, showcasing a potential application in pharmaceutical synthesis (Fukamachi, Kobayashi, Konishi, & Kobayashi, 2010).

Studies on Conformations and Polarity

Research on 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides has been conducted to study their conformations and polarity. These studies provide insights into the molecular structures and properties of similar compounds, contributing to the understanding of their interactions and behavior in various environments (Ishmaeva et al., 2015).

Advanced Oxidation Processes in Water Treatment

Amorphous Co(OH)2 nanocages have been explored as activators for efficient degradation of organic contaminants like acetaminophen in water treatment processes. The study highlights the potential of such materials in advanced oxidation processes, offering insights into environmental applications of similar compounds (Qi et al., 2020).

Synthesis of Modafinil Drug

The synthesis of Modafinil, a drug used for treating narcolepsy and sleeping disorders, involves reactions related to benzyl sulfanyl acetic acid. This process demonstrates the role of similar compounds in the pharmaceutical industry (Taghizadeh, Javidan, & Daraie, 2016).

Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of paracetamol using TiO2 nanoparticles and cellulosic fiber under UV and sunlight irradiation demonstrate the potential of using similar compounds in environmental remediation processes (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Exploration of Toxicity Mechanisms

Research on the toxicity of acetaminophen and its metabolites in hepatocytes provides insights into the mechanisms of drug-induced liver injury, which could guide the development of safer drugs and treatment strategies (Moore et al., 1985).

properties

IUPAC Name |

2-benzylsulfanyl-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-13-7-5-6-10-15(13)17-16(18)12-19-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJPZNYJSKEHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)

![7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2742178.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2742185.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2742188.png)

![4-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742189.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2742192.png)

![2-Chloro-N-[(3-cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B2742193.png)